molecular formula C22H21NO7 B1222253 Cetocycline CAS No. 29144-42-1

Cetocycline

Cat. No. B1222253
CAS RN: 29144-42-1
M. Wt: 411.4 g/mol
InChI Key: LUYXWZOOMKBUMB-ONJZCGHCSA-N
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Description

Cetocycline is a natural product found in Amycolatopsis sulphurea with data available.

Scientific Research Applications

Antimicrobial Activity and Bacterial Uptake

Cetocycline, a tetracycline analog, has demonstrated significant antimicrobial activity. It is notably more active against various clinical isolates of aerobic gram-negative bacilli compared to tetracycline. However, its activity against staphylococci is less, and it shows no activity against Pseudomonas. Cetocycline is bactericidal against susceptible enteric gram-negative bacteria at concentrations slightly higher than the minimal inhibiting concentrations. This drug is characterized by high lipid solubility, substantial serum binding (over 80%), and is more avidly taken up by susceptible bacteria than tetracycline. Interestingly, a direct correlation between drug uptake and susceptibility of bacteria was not consistently observed (Proctor, Craig, & Kunin, 1978).

Biosynthesis of Cetocycline

Cetocycline is recognized for its unique structural features and biological properties, sparking interest in its biosynthesis. The biosynthetic origin of tetracyclines, to which cetocycline belongs, has been extensively studied, showing an overall polyketide origin. However, the specific origins of individual carbon atoms in cetocycline have not been fully established through direct experimentation. The biosynthesis of cetocycline remains an area of ongoing research, with its unique "starter" unit presenting a challenge in understanding its biosynthetic pathways (Mitscher et al., 1983).

Minocycline and Tetracyclines: Broader Applications

While not directly about cetocycline, research on minocycline, a semi-synthetic tetracycline, reveals the broad spectrum of applications for tetracyclines. Minocycline has been used for acne vulgaris and some sexually transmitted diseases. Recent findings suggest tetracyclines have several biological actions beyond their antimicrobial activity, including anti-inflammatory, anti-apoptotic activities, and the inhibition of proteolysis, angiogenesis, and tumor metastasis. These findings underscore the potential of tetracyclines, including cetocycline, in treating various diseases with an inflammatory basis, such as dermatitis, periodontitis, atherosclerosis, and autoimmune disorders (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).

properties

CAS RN

29144-42-1

Product Name

Cetocycline

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1

InChI Key

LUYXWZOOMKBUMB-ONJZCGHCSA-N

Isomeric SMILES

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

Canonical SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

synonyms

Abbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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